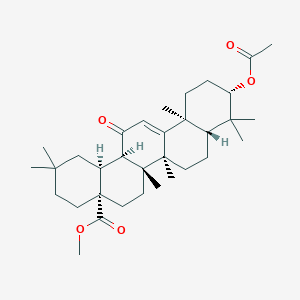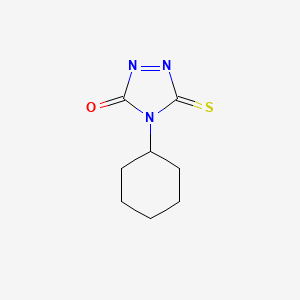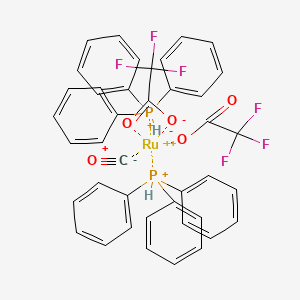
Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II): is a coordination compound that features ruthenium as the central metal atom. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in organic synthesis. The molecular formula of this compound is C41H30F6O5P2Ru , and it has a molecular weight of 879.68 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with triphenylphosphine and trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Hydroacylation: Common reagents include aldehydes and alkynes, with the reaction typically carried out under an inert atmosphere at elevated temperatures.
Vinylation: Reagents include alcohols or aldehydes and vinyl halides, with the reaction conditions involving the use of a base and an inert atmosphere.
Major Products:
Hydroacylation: The major product is a ketone.
Vinylation: The major products are vinyl ethers and vinyl esters.
科学的研究の応用
Chemistry:
Biology and Medicine:
Potential Therapeutic Applications:
Industry:
Chemical Manufacturing: This compound is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to facilitate various chemical transformations.
作用機序
The mechanism by which bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center with the reactants. This coordination activates the reactants, making them more susceptible to chemical transformations. The triphenylphosphine ligands stabilize the ruthenium center, while the trifluoroacetato groups enhance the compound’s reactivity .
類似化合物との比較
- Tris(triphenylphosphine)ruthenium(II) dichloride
- Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)
- Carbonyldihydridotris(triphenylphosphine)ruthenium(II)
Comparison:
- Tris(triphenylphosphine)ruthenium(II) dichloride: This compound is also used as a catalyst but has different reactivity and selectivity compared to bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II).
- Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II): This compound is used in hydrogenation reactions and has different ligand environments, affecting its catalytic properties.
- Carbonyldihydridotris(triphenylphosphine)ruthenium(II): This compound is used in hydroformylation reactions and has a different set of ligands, influencing its reactivity and applications .
特性
分子式 |
C41H32F6O5P2Ru+2 |
|---|---|
分子量 |
881.7 g/mol |
IUPAC名 |
carbon monoxide;ruthenium(2+);2,2,2-trifluoroacetate;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.2C2HF3O2.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;1-2;/h2*1-15H;2*(H,6,7);;/q;;;;;+2 |
InChIキー |
FDSSZHDREYJHRM-UHFFFAOYSA-N |
正規SMILES |
[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



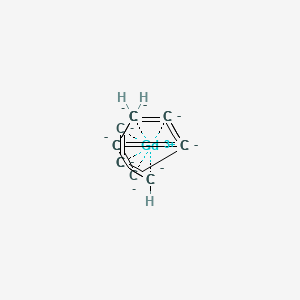
![Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12348482.png)
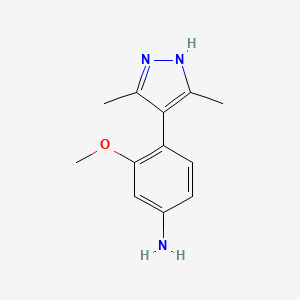
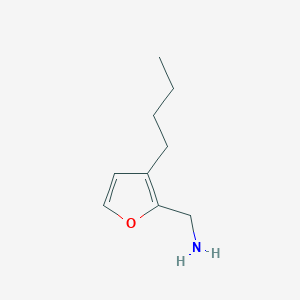
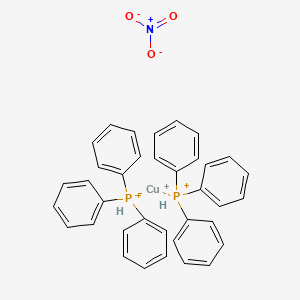

![3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester](/img/structure/B12348507.png)
![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12348523.png)
![1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348525.png)


